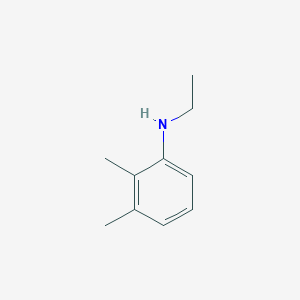

N-Ethyl-2,3-dimethylaniline

描述

Significance and Context within Aromatic Amine Chemistry

Aromatic amines are a fundamental class of compounds in organic chemistry, characterized by an amino group attached to an aromatic ring. wikipedia.org Their chemical reactivity, particularly the ability of the amino group to influence reactions on the aromatic ring, makes them versatile building blocks in synthesis. ncert.nic.in N-Ethyl-2,3-dimethylaniline is a tertiary amine, meaning the nitrogen atom is bonded to three carbon atoms. wikipedia.org This structural feature influences its basicity and nucleophilicity, making it a useful reagent in specific chemical transformations.

The presence of the ethyl group on the nitrogen atom and the two methyl groups on the benzene (B151609) ring sterically and electronically influences the reactivity of the molecule. This substitution pattern is crucial in directing the outcome of electrophilic aromatic substitution reactions, a cornerstone of aromatic chemistry. The compound's structure allows it to be a precursor in the synthesis of more complex molecules.

Research Landscape and Emerging Areas

The primary application of this compound lies in its role as an intermediate in the synthesis of various organic compounds. Research has focused on its utility in the production of dyes and pigments. For instance, it can be a precursor for creating specific colorants used in various industries. epa.gov

Emerging areas of research are exploring the broader applications of substituted anilines like this compound. These include their potential use in the development of new materials, such as polymers and resins, where they can act as curing agents or monomers. sigmaaldrich.com Additionally, the synthesis of derivatives of this compound is being investigated for potential applications in the pharmaceutical and agrochemical industries, where specific substitution patterns on the aniline (B41778) ring are often key to biological activity.

Interactive Data Table: Chemical Properties of this compound

| Property | Value |

| Molecular Formula | C10H15N |

| Molecular Weight | 149.24 g/mol |

| CAS Number | 41115-23-5 |

| Appearance | Oily liquid |

| Boiling Point | Not specified |

| Melting Point | Not specified |

| Density | Not specified |

| Solubility | Insoluble in water |

Interactive Data Table: Spectroscopic Data of Related Compounds

While specific spectroscopic data for this compound is not detailed in the search results, data for the closely related compound N,N-Dimethylaniline is available and provides a reference point.

| N,N-Dimethylaniline (CAS: 121-69-7) | |

| 1H NMR (in Water, pH 7.00) | Shifts [ppm]: 2.85 (s, 6H), 6.96-7.08 (m, 3H), 7.35-7.39 (m, 2H) nih.gov |

| 13C NMR | Shifts [ppm]: 41.0 (N-CH3), 113.1 (C2, C6), 117.1 (C4), 129.5 (C3, C5), 151.1 (C1) chemicalbook.com |

| IR Spectrum | Not detailed in search results |

| Mass Spectrum | Not detailed in search results |

This data is for N,N-Dimethylaniline and is provided for comparative purposes.

Structure

2D Structure

3D Structure

属性

IUPAC Name |

N-ethyl-2,3-dimethylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15N/c1-4-11-10-7-5-6-8(2)9(10)3/h5-7,11H,4H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IILPUHXLVPEPAV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC1=CC=CC(=C1C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20961442 | |

| Record name | N-Ethyl-2,3-dimethylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20961442 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

149.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

41115-23-5 | |

| Record name | N-Ethyl-2,3-dimethylbenzenamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=41115-23-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Ethyl-2,3-xylidine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041115235 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-Ethyl-2,3-dimethylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20961442 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-ethyl-2,3-xylidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.050.187 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Reaction Pathways

Precursor-Based Synthesis of N-Ethyl-2,3-dimethylaniline

The most direct route to synthesizing this compound begins with its primary amine precursor, 2,3-dimethylaniline (B142581). This transformation is typically accomplished through N-alkylation or catalytic processes.

The N-alkylation of 2,3-dimethylaniline is a common and effective method for producing this compound. This nucleophilic substitution reaction involves the reaction of the primary amine with an ethylating agent. ncert.nic.in

A frequently employed strategy is base-catalyzed alkylation. In this process, 2,3-dimethylaniline is treated with an ethyl halide, such as ethyl bromide or ethyl iodide, in the presence of a base like potassium carbonate or sodium hydroxide. The reaction is typically conducted by refluxing the reactants in a solvent like toluene (B28343) or xylene at temperatures between 110–130°C for 6 to 12 hours, achieving yields in the range of 85–92%. To minimize side reactions like over-alkylation, which would produce N,N-diethyl-2,3-dimethylaniline, a molar ratio of approximately 1:1.2 of the amine to the alkylating agent is maintained. The reaction follows second-order kinetics, with the rate being dependent on the concentrations of both the amine and the alkylating agent.

Another approach involves using alternative alkylating agents. For instance, the alkylation of aniline (B41778) with trimethyl phosphate (B84403) has been demonstrated, suggesting that dialkyl phosphates can serve as effective alkylating agents for aromatic amines. youtube.com While alkyl halides are common, concerns about their toxicity have led to explorations of greener alternatives like dialkyl carbonates, although these are generally less reactive at moderate temperatures. acs.org

Catalytic methods offer an alternative, often more efficient, pathway to this compound. Reductive amination stands out as a highly effective route that avoids the use of toxic alkyl halides. This process involves the reaction of 2,3-dimethylaniline with an aldehyde (acetaldehyde in this case) or a ketone, followed by reduction. A more direct industrial approach is the reductive alkylation of aniline with alcohols. For instance, N,N-dimethylaniline is produced industrially by the alkylation of aniline with methanol (B129727) using an acid catalyst. wikipedia.org

A specific, high-yield method for synthesizing this compound is through reductive amination using a platinum-on-carbon (Pt/C) catalyst. This reaction can achieve a near-quantitative yield of 99.8% under optimized conditions, which include a temperature of 50°C and a hydrogen pressure of 0.5 MPa in the presence of a phosphate buffer. This method is advantageous as it reduces the number of reaction steps and eliminates the need for toxic alkylating agents. Other catalytic systems, such as those involving bimetallic nanoparticles (e.g., Cu-Zr), have also been explored for the N-alkylation of amines, showing high efficiency and selectivity. acs.orgnih.gov

| Synthetic Method | Reagents & Catalyst | Conditions | Yield |

| Base-Catalyzed Alkylation | 2,3-dimethylaniline, ethyl bromide/iodide, K₂CO₃ | Toluene/Xylene, 110-130°C, 6-12h | 85-92% |

| Acid-Mediated Alkylation | 2,3-dimethylaniline, ethylating agent, H₂SO₄ | 90°C, 8h | 88% |

| Reductive Amination | 2,3-dimethylaniline, acetaldehyde, H₂ | Pt/C (3 wt%), phosphate buffer | 50°C, 0.5 MPa H₂ |

Functionalization and Derivatization of this compound

This compound, with its secondary amine functionality, can undergo several reactions to form a variety of derivatives. These reactions target the hydrogen atom on the nitrogen, allowing for the introduction of new functional groups.

Acylation is a fundamental reaction for primary and secondary amines, including this compound. ncert.nic.in This reaction involves treating the amine with an acylating agent, such as an acid chloride (e.g., acetyl chloride) or an acid anhydride (B1165640) (e.g., acetic anhydride), to form an amide. ncert.nic.inwikipedia.org The reaction is a nucleophilic substitution where the nitrogen atom of the amine attacks the carbonyl carbon of the acylating agent. ncert.nic.in

This process is typically carried out in the presence of a base, like pyridine (B92270) or even excess amine, to neutralize the hydrochloric acid (HCl) or carboxylic acid byproduct that is formed, which shifts the reaction equilibrium towards the product side. ncert.nic.in The resulting products are N-acyl-N-ethyl-2,3-dimethylanilines. For example, reacting this compound with acetyl chloride would yield N-acetyl-N-ethyl-2,3-dimethylaniline. This transformation is also known as the Schotten-Baumann reaction. wikipedia.org

The formation of a traditional Schiff base, characterized by a carbon-nitrogen double bond (C=N-R), occurs through the condensation of a primary amine with an aldehyde or a ketone. nih.govbyjus.com The mechanism involves nucleophilic attack by the amine on the carbonyl carbon, followed by dehydration. nih.gov

However, this compound is a secondary amine. Secondary amines cannot form stable Schiff bases because they lack a second hydrogen atom on the nitrogen necessary for the final dehydration step to form the C=N double bond. Instead, secondary amines react with aldehydes and ketones that have an α-hydrogen to form enamines. This reaction proceeds through the formation of a carbinolamine intermediate, which then loses water to form the C=C-N structure of the enamine.

Silylation is a common chemical process used to introduce a silyl (B83357) group, such as the trimethylsilyl (B98337) (TMS) group, into a molecule. For secondary amines like this compound, silylation serves as a method to protect the N-H group during other synthetic transformations.

The reaction typically involves treating the amine with a silylating agent, most commonly a silyl halide like chlorotrimethylsilane (B32843) (TMSCl). The reaction is usually performed in the presence of a base (e.g., triethylamine) to act as an acid scavenger for the HCl produced. The resulting product is an N-silylated derivative, in this case, N-(trimethylsilyl)-N-ethyl-2,3-dimethylaniline. This silyl group can be easily removed under mild acidic conditions or with a fluoride (B91410) source, restoring the secondary amine functionality when the protection is no longer needed.

Ortho-Selective C-H Functionalization

The selective functionalization of a specific carbon-hydrogen (C-H) bond in an aromatic ring is a significant challenge in organic synthesis. For aniline derivatives such as this compound, directing group strategies are paramount to achieving high regioselectivity, particularly at the ortho position. The nitrogen atom of the ethylamino group can act as a coordinating site for a metal catalyst, directing functionalization to the adjacent C-H bonds.

Transition metal catalysis has emerged as a powerful tool for this purpose. rsc.org Methodologies using rhodium and palladium, in particular, have shown great promise for the ortho-C-H functionalization of aniline derivatives.

Rhodium-Catalyzed Reactions: Rhodium catalysts have been effectively used for the direct ortho-arylation of anilines. researchgate.netnih.gov In these systems, a directing group, often a removable or "traceless" one like an aminophosphine, is employed. researchgate.netnih.gov The general mechanism involves the coordination of the rhodium catalyst to the nitrogen of the directing group, which then facilitates the activation of the ortho-C-H bond. This leads to the formation of a metallacyclic intermediate. Subsequent reaction with an aryl halide results in the formation of the ortho-arylated aniline with high regioselectivity. researchgate.netnih.gov While not specifically detailed for this compound, this methodology is broadly applicable to a wide range of anilines. researchgate.netnih.gov

Another rhodium(III)-catalyzed approach enables the direct amination of aromatic C-H bonds using N-chloroamines. acs.org This reaction proceeds under mild conditions and demonstrates excellent functional group tolerance and regioselectivity, guided by a directing group on the substrate. acs.org

Palladium-Catalyzed Reactions: Palladium catalysis is also a cornerstone of C-H functionalization. For unprotected anilines, which are challenging substrates due to the potential for N-arylation side reactions, specific ligands have been developed to ensure ortho-C-H arylation. acs.org The ligand [2,2′-bipyridin]-6(1H)-one, for example, promotes the desired C-H activation by playing a cooperative role in the C-H cleavage step and kinetically disfavoring the competing C-N coupling pathway. acs.org The mechanism is believed to proceed through an anionic intermediate where the aniline's NH moiety is deprotonated, which steers the reaction toward ortho substitution. acs.org

Yttrium-Catalyzed Reactions: For N,N-dialkylated anilines, such as N,N-dimethylaniline, cationic half-sandwich yttrium catalysts have been shown to effectively catalyze the ortho-selective C-H addition to alkenes. nih.gov This atom-economical method provides a direct route to branched alkyl-substituted anilines. nih.gov Density Functional Theory (DFT) studies suggest that the reaction proceeds via a σ-bond metathesis pathway, where the interaction between the yttrium catalyst and the N,N-dialkylamino group is crucial for directing the ortho-C-H activation. nih.gov This approach could be conceptually extended to N-ethyl-N-methylaniline analogues.

Table 1: Catalytic Systems for Ortho-Selective C-H Functionalization of Aniline Analogues

| Catalyst System | Reaction Type | Directing Group Type | Key Features |

|---|---|---|---|

| Rhodium(I) / Aminophosphine | Ortho-Arylation | Traceless | High regioselectivity, broad substrate scope including various (hetero)aryl iodides. researchgate.netnih.gov |

| Palladium / [2,2'-bipyridin]-6(1H)-one | Ortho-Arylation | Ligand-assisted | Enables direct arylation of unprotected anilines, avoids N-arylation. acs.org |

| Cationic Yttrium Complex | Ortho-Alkylation | Substrate's Amino Group | Atom-economical route to branched alkyl substituents on N,N-dialkylanilines. nih.gov |

| Rhodium(III) | Ortho-Amination | Various (e.g., Pyridyl) | Uses N-chloroamines, operates under mild conditions with high functional group tolerance. acs.org |

Polymerization and Copolymerization Involving this compound Analogues

Polyaniline (PANI) is one of the most studied conducting polymers due to its unique electrical properties, environmental stability, and straightforward synthesis. rsc.org Derivatives of aniline, including N-alkylated and ring-substituted analogues, can also be polymerized to create materials with tailored properties. The amine group of compounds like 2,3-dimethylaniline is known to participate in polymerization reactions to form polymer chains. sigmaaldrich.cn While direct polymerization studies on this compound are not extensively documented, the behavior of analogous aniline derivatives provides a strong basis for understanding its potential in polymer science.

The polymerization of aniline and its derivatives can be achieved through chemical or electrochemical oxidation. google.com The process typically requires an acidic medium to facilitate the reaction and to yield a conducting polymer. scispace.comnih.gov

Electrodeposition and Electropolymerization Mechanisms

Electropolymerization is a powerful technique for generating thin, uniform polymer films directly onto an electrode surface. nih.govdigitellinc.com For aniline and its analogues, this process is an oxidative condensation that proceeds through the formation of radical cations. nih.gov

The mechanism of aniline electropolymerization is generally accepted to involve the following key steps:

Monomer Oxidation: The process begins at the anode with the oxidation of the aniline monomer to a radical cation. This is an irreversible step that occurs at a positive potential. scispace.comresearchgate.net

Radical Coupling: These highly reactive radical cations couple with each other. The most common coupling is between the para-position of one radical and the nitrogen atom of another, forming a dimer. nih.gov Other couplings (head-to-head, tail-to-tail) are also possible. nih.gov

Deprotonation: The resulting dimeric cation undergoes deprotonation (proton elimination) to re-aromatize and form a stable dimer. nih.gov

Chain Propagation: The dimer is then oxidized to its radical cation, which can couple with another monomer radical cation. This cascade of oxidation, coupling, and deprotonation steps leads to the growth of the polymer chain on the electrode surface. nih.gov

The entire process is autocatalytic, meaning the presence of the polymer on the electrode surface can catalyze further polymerization. scispace.comresearchgate.net The properties and morphology of the resulting polymer film are influenced by numerous factors, including the monomer concentration, pH of the electrolyte, nature of the doping anion, potential scan rate, and the electrode material. scispace.comresearchgate.net For substituted anilines, the position and nature of the substituents can significantly affect the polymerization process and the final properties of the polymer.

Synthesis of Conducting Polymer Systems

Conducting polymers from aniline analogues can be synthesized via chemical oxidative polymerization, which offers a route to produce these materials in bulk. rsc.org This method typically involves reacting the aniline monomer with a chemical oxidant in an acidic solution. google.comnih.gov

A common procedure for synthesizing polyaniline derivatives involves dissolving the monomer in an acidic solution, such as hydrochloric acid (HCl) or sulfuric acid (H₂SO₄). rsc.orgnih.gov An oxidizing agent, most commonly ammonium (B1175870) persulfate ((NH₄)₂S₂O₈), is then added to initiate the polymerization. rsc.orggoogle.com The reaction is typically carried out at room temperature or cooler (0-5 °C) for a period of several hours. rsc.orggoogle.com As the reaction progresses, the color of the solution changes, and the polymer precipitates out. rsc.org The resulting polymer is then collected by filtration, washed to remove unreacted monomer, oligomers, and oxidant, and dried. rsc.org

The resulting polymer is in its conducting, protonated (salt) form. scispace.com For polyaniline, this is the green emeraldine (B8112657) salt. scispace.com It can be converted to its non-conducting emeraldine base form by treatment with an alkali solution. scispace.com The properties of the synthesized polymer, such as solubility and conductivity, can be tuned by the choice of the aniline derivative. For instance, the introduction of certain functional groups can improve the polymer's solubility in common organic solvents. rsc.org

Another synthetic route involves the polymerization of anilines with sulfur monochloride (S₂Cl₂) to produce poly[N,N-(phenylamino)disulfides]. nih.govacs.org This step-growth polymerization yields polymers with a unique backbone consisting of nitrogen and sulfur atoms, which is conjugated and results in colored materials. nih.govacs.org The reaction is typically performed at low temperatures in the presence of a base like triethylamine. nih.govacs.org

Table 2: Common Conditions for Chemical Oxidative Polymerization of Aniline Analogues

| Component | Example | Role | Reference |

|---|---|---|---|

| Monomer | Aniline, ortho-alkylanilines | Building block of the polymer | rsc.org |

| Solvent/Medium | Aqueous HCl or H₂SO₄ | Provides acidic environment, solubilizes monomer | rsc.orgnih.gov |

| Oxidant | Ammonium Persulfate ((NH₄)₂S₂O₈) | Initiates polymerization by oxidizing the monomer | rsc.orggoogle.com |

| Temperature | Room Temperature or 0-5 °C | Controls reaction rate and polymer properties | rsc.orggoogle.com |

| Dopant | Anion from the acid (e.g., Cl⁻, SO₄²⁻) | Stabilizes the charged polymer backbone, enables conductivity | scispace.comresearchgate.net |

Chemical Reactivity and Mechanistic Investigations

Oxidation Reactions of N-Ethyl-2,3-dimethylaniline and Analogues

Oxidation of this compound and related N-alkylanilines can proceed through several pathways, depending on the oxidant and reaction conditions, leading to a variety of products.

The oxidation of tertiary amines, including N,N-dialkylanilines, with peroxides such as hydrogen peroxide (H₂O₂) or peroxycarboxylic acids, typically leads to the formation of N-oxides. libretexts.org This reaction involves the transfer of an oxygen atom from the peroxide to the nitrogen atom of the amine. libretexts.org For this compound, this would result in this compound N-oxide.

These N-oxide intermediates can be stable and isolable but may also participate in further reactions. acs.orgnih.gov For instance, N,N-dialkylaniline N-oxides can undergo rearrangements to introduce new functional groups onto the aromatic ring. acs.orgnih.gov The reaction conditions, including the presence of catalysts, can significantly influence the product distribution. For example, certain metal catalysts can promote the oxidation of anilines to nitroarenes using hydrogen peroxide. mdpi.com In some cases, peroxide-mediated reactions can even lead to amination of alkanes with nitroarenes, forming secondary arylamines. researchgate.net

Radical-mediated oxidation of N,N-dialkylanilines often proceeds via a single-electron transfer (SET) mechanism, resulting in the formation of an amine radical cation. nih.govtandfonline.com This intermediate is central to various subsequent transformations. The formation of the radical cation can be initiated by chemical oxidants or electrochemical methods. nih.govacs.org

Kinetic studies on the periodate (B1199274) oxidation of analogues like N,N-dimethylaniline (DMA) and N,N-diethylaniline (DEA) provide significant insight into the reaction mechanism. researchgate.net The oxidation of these anilines by periodate follows second-order kinetics, being first-order with respect to both the amine and the periodate ion. researchgate.net

The reaction rate is sensitive to the dielectric constant of the medium, with a decrease in rate observed in less polar media, suggesting an ion-dipole interaction in the rate-determining step. researchgate.net The stoichiometry for the initial phase of the reaction between N,N-dimethyl-p-toluidine and periodate is 1:2, yielding 4-methyl-1,2-benzoquinone (B1207301) as the main product. researchgate.net The reaction is not affected by free radical scavengers, indicating that a free radical mechanism is not primarily involved under these conditions. researchgate.net Thermodynamic parameters have been evaluated for these reactions, providing further details on the transition state. researchgate.net

Electrochemical Reaction Mechanisms

The electrochemical behavior of this compound is characterized by its susceptibility to oxidation, leading to the formation of various reactive intermediates. These processes are fundamental to understanding its synthetic utility.

Anodic Oxidation Processes and Intermediate Generation

The anodic oxidation of N-alkylanilines, such as this compound, is a subject of detailed mechanistic investigation. While specific studies on this compound are not extensively documented, the well-studied anodic oxidation of N,N-dimethylaniline provides a strong model for its behavior. acs.orgacs.org The initial step in the anodic oxidation at an inert electrode, like platinum, involves a one-electron transfer to form a cation radical. umn.edu

The stability and subsequent reaction pathways of this cation radical are influenced by the solvent, the nature of the supporting electrolyte, and the substituents on the aromatic ring and the nitrogen atom. For this compound, the presence of an ethyl group and two methyl groups on the aniline (B41778) scaffold will influence the electron density and steric environment, thereby affecting the reactivity of the generated intermediate.

Computational studies on substituted anilines have shown a strong correlation between their one-electron oxidation potentials and the energy of the highest occupied molecular orbital (HOMO). umn.edu The presence of electron-donating alkyl groups, such as in this compound, generally lowers the oxidation potential compared to aniline itself.

Following its formation, the cation radical can undergo several reactions, including deprotonation, dimerization, or reaction with nucleophiles present in the reaction medium. The specific intermediates generated are crucial in dictating the final product distribution. Mechanistic studies on related N-alkylanilines suggest that deprotonation from the α-carbon of the N-alkyl group can occur, leading to a neutral radical, which can be further oxidized. mdpi.com

Electrochemical Cyanoalkylation Reactions

The mechanism would likely proceed through the initial formation of the this compound cation radical. This electrophilic intermediate could then be intercepted by a cyanide ion or a cyano-containing radical, depending on the reaction conditions. The position of substitution on the aromatic ring would be governed by the electronic and steric effects of the ethylamino and dimethyl substituents.

Electrophilic Aromatic Substitution Reactivity

The N-ethylamino group and the two methyl groups on the aromatic ring of this compound are both activating and ortho-, para-directing for electrophilic aromatic substitution reactions. ncert.nic.inlearncbse.in The powerful electron-donating nature of the amino group significantly enhances the nucleophilicity of the benzene (B151609) ring, making it highly reactive towards a wide range of electrophiles.

However, the substitution pattern is also subject to steric hindrance. The presence of two methyl groups at positions 2 and 3, along with the N-ethyl group, will sterically hinder the approach of electrophiles to the positions ortho to the amino group (positions 6) and one of the methyl groups (position 4). Therefore, electrophilic attack is most likely to occur at the less hindered para-position (position 4) relative to the amino group, and to a lesser extent at the ortho-position (position 6). In cases of strong electrophiles or forcing conditions, substitution at other positions might be observed.

It is important to note that under strongly acidic conditions, the nitrogen atom of the amino group can be protonated, forming an anilinium ion. learncbse.in The -NH(Et)₂⁺ group is strongly deactivating and meta-directing, which would drastically alter the reactivity and regioselectivity of electrophilic substitution.

Complex Organic Transformations

This compound and its derivatives can participate in a variety of complex organic transformations to construct intricate molecular architectures, such as quinolone scaffolds.

Formal Povarov Reactions and Quinolone Scaffolds from N-Oxides

A significant application of aniline derivatives is in the synthesis of quinolines and their hydrogenated analogues, which are important structural motifs in medicinal chemistry. nih.govmdpi.com One powerful method for accessing these scaffolds is through the Povarov reaction. While a classical Povarov reaction involves an aromatic imine and an alkene, variations using aniline N-oxides have been developed.

Specifically, N,N-dimethylaniline N-oxides have been shown to undergo a formal Povarov reaction to generate diverse tetrahydroquinoline scaffolds. nih.govresearchgate.net This transformation proceeds via a tandem Polonovski-Povarov sequence. The N-oxide is first activated, typically with an agent like acetic anhydride (B1165640) or Boc₂O, which facilitates the formation of an exocyclic iminium ion upon treatment with a Lewis acid. nih.gov

In the case of this compound N-oxide, a similar reaction pathway is expected. The generated iminium ion would then undergo a formal inverse-electron-demand aza-Diels-Alder reaction with an electron-rich olefin to construct the tetrahydroquinoline core. The regiochemistry of this cycloaddition would be influenced by the substitution pattern on both the aniline derivative and the olefin. This methodology provides a versatile route to highly substituted quinolone derivatives.

| Reactant | Reaction Type | Key Intermediates/Products | Reference |

| N,N-Dimethylaniline | Anodic Oxidation | Cation radical, Dimers | acs.orgacs.org |

| Substituted Anilines | Anodic Oxidation | Cation radical | umn.edu |

| N-Alkylanilines | Anodic Oxidation | α-carbon deprotonation, Neutral radical | mdpi.com |

| N,N-Dimethylaniline N-oxides | Formal Povarov Reaction | Exocyclic iminium ion, Tetrahydroquinolines | nih.govresearchgate.net |

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of N-Ethyl-2,3-dimethylaniline.

Proton (¹H) NMR Spectroscopic Analysis

Carbon-13 (¹³C) NMR Spectroscopic Analysis

Carbon-13 NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton. For N,N,3-trimethylaniline, the ¹³C NMR spectrum shows signals for the aromatic carbons between δ 109.97-150.66 ppm, the N-methyl carbons at δ 40.73 ppm, and the aryl-methyl carbon at δ 21.87 ppm. rsc.org In the case of this compound, one would anticipate signals corresponding to the two carbons of the ethyl group, the two methyl carbons attached to the ring, and the six aromatic carbons.

Two-Dimensional NMR Techniques (e.g., HETCOR)

Two-dimensional NMR techniques, such as Heteronuclear Correlation (HETCOR) spectroscopy, would be invaluable in definitively assigning the proton and carbon signals of this compound. This technique establishes correlations between directly bonded carbon and hydrogen atoms, allowing for unambiguous assignment of the complex spectral data.

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Infrared (IR) and Raman spectroscopy are used to identify the functional groups and vibrational modes of the molecule. For primary and secondary amines, characteristic N-H stretching bands appear near 3300 cm⁻¹. wikipedia.org However, as this compound is a tertiary amine, it will not exhibit these N-H stretching bands.

Key expected vibrational modes for this compound would include:

C-H stretching vibrations: Aromatic C-H stretching bands are typically observed in the range of 3000-3100 cm⁻¹, while aliphatic C-H stretching from the ethyl and methyl groups would appear in the 2850-3000 cm⁻¹ region. researchgate.net

C-N stretching vibrations: The stretching of the C-N bond is also a characteristic feature.

Aromatic ring vibrations: C=C stretching vibrations within the benzene (B151609) ring typically appear in the 1450-1600 cm⁻¹ region.

C-H bending vibrations: In-plane and out-of-plane bending vibrations of the aromatic and aliphatic C-H bonds would also be present.

For comparison, the IR spectrum of the related compound 2,4-dimethylaniline (B123086) shows C-H stretching around 3078 cm⁻¹ and various ring and substituent vibrations at lower wavenumbers. ias.ac.in

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. The molecular weight of this compound is 149.24 g/mol . In a mass spectrum, a molecular ion peak (M⁺) would be expected at m/z 149. The fragmentation pattern would likely involve the loss of an ethyl group (M-29) or a methyl group (M-15) as common initial fragmentation steps for N-alkylated anilines. Further fragmentation of the aromatic ring would also be observed.

Electronic Absorption (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides insights into the electronic transitions within the molecule. Aniline (B41778) and its derivatives typically exhibit two absorption bands. For N,N-diethylaniline, these bands are observed at 259 nm and 303 nm. nih.gov Similarly, N,N-dimethylaniline shows absorption maxima that can be influenced by the solvent environment. For this compound, one would expect to see characteristic absorption bands in the UV region, likely with some shifts due to the specific substitution pattern on the aniline core.

Fluorescence and Luminescence Spectroscopy

The fluorescence and luminescence properties of this compound, a substituted aniline, are intrinsically linked to its electronic structure, particularly the interaction between the lone pair of electrons on the nitrogen atom and the aromatic π-system. While specific fluorescence data for this compound is not extensively documented in publicly available literature, the behavior of analogous N-alkylanilines and other substituted anilines provides a strong basis for understanding its expected photophysical properties.

Aniline and its derivatives are known to exhibit fluorescence, although the quantum yields can vary significantly depending on the nature and position of substituents, as well as the solvent environment. For instance, studies on N,N-dimethylaniline have shown that the fluorescence spectra are sensitive to environmental factors such as temperature and solvent polarity. Research on the thermochromic effects on the fluorescence spectra of N,N-dimethylaniline in ethyl acetate (B1210297) revealed a blue shift in the emission band with increasing temperature, which was attributed to changes in the solvent's permittivity and refractive index researchgate.net. This phenomenon allows for the determination of excited-state dipole moments.

The introduction of alkyl groups on the nitrogen atom and the benzene ring, as in this compound, is expected to influence the luminescence properties. The ethyl group, being an electron-donating group, can affect the energy of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The methyl groups at the 2 and 3 positions of the aniline ring introduce steric and electronic effects that can further modify the photophysical characteristics. For example, steric hindrance caused by the ortho-methyl group can lead to a less planar conformation, potentially affecting the extent of conjugation and, consequently, the fluorescence emission wavelength and intensity nih.gov.

Furthermore, the luminescence of certain crystalline materials can be influenced by the presence of aniline derivatives. In one study, a heterometallic Sn4Au4 system exhibited a "turn-on" luminescence response when exposed to various aniline vapors, indicating a guest-host interaction that alters the photophysical properties of the material researchgate.net. While this is an indirect observation, it highlights the potential for this compound to participate in such interactions, which could be probed by luminescence spectroscopy.

The study of Schiff bases derived from chloroanilines has also shown that substitutions on the aniline ring can lead to a blue shift in the fluorescence emission researchgate.net. This suggests that the substitution pattern on this compound is a critical determinant of its fluorescence characteristics.

Table 1: Expected Fluorescence Properties of this compound based on Analogous Compounds

| Property | Expected Characteristic | Rationale based on Analogous Compounds |

| Excitation Wavelength | UV region | Aniline and its derivatives typically absorb in the UV range. |

| Emission Wavelength | Blue-shifted compared to aniline | Alkyl and chloro substitutions on anilines tend to cause a blue shift in emission researchgate.net. |

| Quantum Yield | Moderate | Influenced by the ethyl and dimethyl substitutions. |

| Solvatochromism | Present | The polar nature of the N-E bonds suggests sensitivity to solvent polarity. |

| Thermochromism | Likely | Similar to N,N-dimethylaniline, temperature may affect the emission spectrum researchgate.net. |

Electron Spin Resonance (ESR) Spectroscopy for Radical Species

Electron Spin Resonance (ESR), also known as Electron Paramagnetic Resonance (EPR), is a powerful technique for studying species with unpaired electrons, such as radicals. The oxidation of aniline and its derivatives can lead to the formation of radical cations, which are amenable to ESR analysis.

Chemical or electrochemical oxidation of anilines can generate the corresponding radical cation, C₆H₅NH₂⁺•, and its derivatives. ESR studies on the oxidation products of aniline have confirmed the formation of secondary cation radicals researchgate.net. The hyperfine structure observed in the ESR spectrum provides invaluable information about the distribution of the unpaired electron density within the molecule, revealing the extent of delocalization over the aromatic ring and the nitrogen atom.

For this compound, oxidation would be expected to form the this compound radical cation. The ESR spectrum of this radical would be characterized by hyperfine couplings to the nitrogen nucleus (¹⁴N), the protons of the ethyl group, the protons of the two methyl groups, and the protons on the aromatic ring. The magnitude of these coupling constants would directly correlate with the spin density at each of these positions.

Research on arylammonium radical-cations has provided a foundation for interpreting the ESR spectra of such species rsc.org. The g-value, a parameter sensitive to the electronic environment of the unpaired electron, would also be a key characteristic. For organic radicals, g-values are typically close to that of the free electron (g ≈ 2.0023) u-tokyo.ac.jp.

Studies on the cation radicals of other nitrogen-containing heterocyclic compounds, such as 1,5-dihydronaphthyridine, have demonstrated the utility of ESR in unequivocally assigning splitting constants through the use of deuterated derivatives researchgate.net. Similar strategies could be employed to analyze the complex ESR spectrum of the this compound radical cation.

Table 2: Predicted ESR Spectral Parameters for this compound Radical Cation

| Parameter | Predicted Value/Characteristic | Basis for Prediction |

| g-value | ~2.003 | Typical for organic radicals, particularly nitrogen-centered radicals u-tokyo.ac.jp. |

| ¹⁴N Hyperfine Coupling | Significant | The unpaired electron is expected to have significant density on the nitrogen atom. |

| ¹H Hyperfine Couplings | ||

| - N-CH₂- | Observable | Dependent on the conformation and spin density on the ethyl group. |

| - CH₃ (ring) | Observable | Will reflect the spin density on the aromatic ring at positions 2 and 3. |

| - Aromatic Protons | Observable | Will show couplings for the remaining ring protons. |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid libretexts.orgwikipedia.org. This technique provides accurate bond lengths, bond angles, and torsional angles, offering a detailed molecular portrait in the solid state.

The general principles of X-ray crystallography involve irradiating a single crystal with X-rays and analyzing the resulting diffraction pattern libretexts.org. The positions of the atoms are determined from the electron density map, which is calculated from the diffraction data youtube.com.

For this compound, key structural parameters of interest would include:

The planarity of the aniline ring.

The geometry around the nitrogen atom (e.g., trigonal pyramidal).

The conformation of the ethyl group relative to the aromatic ring.

The presence of any intermolecular interactions, such as hydrogen bonding or π-π stacking, which play a crucial role in the crystal lattice researchgate.net.

The steric bulk of the ethyl and dimethyl groups may influence the crystal packing and could potentially lead to interesting solid-state phenomena. The structure of a more complex molecule containing a dimethylaminoethyl group has been solved, demonstrating that even flexible side chains can adopt well-defined conformations in the crystalline state.

Photophysical Properties and Excited State Dynamics

Photoinduced Electron Transfer Processes

Photoinduced electron transfer (PET) is a fundamental process in photochemistry where an excited state molecule donates or accepts an electron. In the context of aromatic amines like N-Ethyl-2,3-dimethylaniline, the nitrogen lone pair makes them effective electron donors upon photoexcitation. Studies on related compounds, such as N,N-dimethylaniline (DMA), have shown that they can engage in PET with various electron acceptors. For instance, research on pyrene-DMA systems has detailed the rates and mechanisms of such electron transfer processes. However, specific experimental studies quantifying the PET rates, identifying the resulting radical ions, and determining the influence of the ethyl and dimethyl-substituted phenyl group on these processes for this compound are not available.

Excited State Dipole Moments and Polarity Effects

The dipole moment of a molecule in its excited state is a crucial parameter that governs its interaction with surrounding solvent molecules and influences the energy of its electronic transitions. For N,N-dimethylaniline, studies have utilized methods like thermochromic shifts to determine the excited state dipole moment. These experiments involve measuring the shift in absorption and fluorescence spectra with temperature to deduce the change in dipole moment upon excitation. Such detailed investigations and the resultant data for this compound have not been reported. The presence of an ethyl group, as opposed to a methyl group, would subtly alter the electronic distribution and, therefore, the ground and excited state dipole moments, making direct extrapolation from DMA data inaccurate.

Time-Resolved Absorption and Fluorescence Spectroscopy

Time-resolved spectroscopic techniques are essential for directly observing the dynamics of excited states, including their lifetimes, decay pathways, and the formation of transient species. For example, time-resolved studies on N,N-dimethylaniline have been used to monitor the formation of its radical cation and solvated electrons in polar solvents following photoionization. These studies provide invaluable insights into the primary photochemical events. However, no such time-resolved absorption or fluorescence data, including fluorescence lifetimes and quantum yields in various solvents, could be found for this compound.

Solvatochromism and Thermochromic Effects on Electronic Spectra

Solvatochromism refers to the shift in the position of a molecule's absorption and fluorescence bands as the polarity of the solvent is changed. This phenomenon is a powerful tool for probing the change in a molecule's electronic distribution between the ground and excited states. Similarly, thermochromism, the change in spectra with temperature, can provide information on the excited state. While extensive solvatochromic and thermochromic studies have been conducted on N,N-dimethylaniline, revealing details about its excited states, there is no such published data specifically for this compound. The specific shifts in its electronic spectra as a function of solvent polarity or temperature, which would be unique to its structure, remain uncharacterized.

Computational and Theoretical Chemistry Studies

Quantum Chemical Calculations (DFT, ab initio, Semi-empirical Methods)

Quantum chemical calculations are fundamental to modern computational chemistry. Methods like Density Functional Theory (DFT), ab initio calculations, and semi-empirical methods are employed to solve the Schrödinger equation for a given molecule, yielding information about its electronic structure and energy. For N-Ethyl-2,3-dimethylaniline, DFT, particularly with hybrid functionals like B3LYP, would likely be the method of choice due to its balance of accuracy and computational cost.

Molecular Geometry Optimization and Conformational Analysis

A crucial first step in any computational study is to determine the most stable three-dimensional structure of the molecule. This is achieved through geometry optimization. For this compound, this process would involve systematically exploring the potential energy surface to find the global minimum, which corresponds to the most stable conformer. The orientation of the ethyl group relative to the dimethylaniline ring would be a key variable in this analysis.

Table 1: Hypothetical Optimized Geometrical Parameters of this compound

| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |

| C-N | Data not available | ||

| N-C(ethyl) | Data not available | ||

| C-C (aromatic) | Data not available | ||

| C-N-C(ethyl) | Data not available | ||

| Aromatic ring angles | Data not available | ||

| Ethyl group torsion |

Note: This table represents the type of data that would be generated from a geometry optimization study. Actual values are not available in the searched literature.

Electronic Structure: Frontier Molecular Orbitals (HOMO-LUMO) and Charge Densities

The electronic properties of a molecule are governed by its molecular orbitals. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of a molecule's chemical reactivity and kinetic stability. For this compound, the HOMO would likely be localized on the electron-rich aniline (B41778) ring and the nitrogen atom, while the LUMO would be distributed over the aromatic system.

Table 2: Hypothetical Electronic Properties of this compound

| Property | Value (eV) |

| HOMO Energy | Data not available |

| LUMO Energy | Data not available |

| HOMO-LUMO Gap | Data not available |

Note: This table illustrates the expected output from an electronic structure calculation. Specific values for this compound are not available.

Analysis of atomic charges, often calculated using methods like Mulliken population analysis or Natural Bond Orbital (NBO) analysis, would reveal the distribution of electron density across the molecule, highlighting electronegative and electropositive centers.

Vibrational Frequencies and Spectroscopic Predictions

Computational methods can predict the vibrational frequencies of a molecule, which correspond to the peaks observed in an infrared (IR) and Raman spectrum. By calculating these frequencies for the optimized geometry of this compound, a theoretical spectrum can be generated. This theoretical spectrum can then be compared with experimental data to confirm the structure of the synthesized compound and to aid in the assignment of experimental vibrational bands.

Molecular Electrostatic Potential (MEP) Analysis

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. The MEP is plotted onto the electron density surface, with different colors representing different potential values. Typically, red regions indicate negative electrostatic potential, corresponding to areas rich in electrons (e.g., lone pairs on the nitrogen atom), which are susceptible to electrophilic attack. Blue regions denote positive electrostatic potential, indicating electron-poor areas that are prone to nucleophilic attack. For this compound, the area around the nitrogen atom would be expected to be a region of high negative potential.

Intermolecular Interaction Analysis (e.g., Hirshfeld Surface, RDG Analysis)

Reduced Density Gradient (RDG) analysis is another technique used to visualize and characterize non-covalent interactions. It identifies regions of weak interactions, such as van der Waals forces and hydrogen bonds, and color-codes them based on their strength.

Modeling Solvent Effects on Molecular and Spectroscopic Properties

The properties and behavior of a molecule can be significantly influenced by its environment, particularly the solvent. Computational models, such as the Polarizable Continuum Model (PCM), can be used to simulate the effect of a solvent on the molecular and spectroscopic properties of this compound. These calculations can predict how properties like the HOMO-LUMO gap and vibrational frequencies might change in different solvent environments, providing a more realistic comparison with experimental data obtained in solution.

Theoretical Studies of Reaction Mechanisms and Transition States

Currently, there is a notable absence of specific theoretical and computational studies in publicly accessible scientific literature that focus exclusively on the reaction mechanisms and transition states of this compound. While computational chemistry is a powerful tool for elucidating reaction pathways, determining transition state geometries, and calculating activation energies, research has primarily centered on structurally related but distinct molecules.

Theoretical investigations into analogous compounds, such as N,N-dimethylaniline and other substituted anilines, have provided valuable insights into the general principles that would likely govern the reactivity of this compound. These studies often employ methods like Density Functional Theory (DFT) and Møller-Plesset perturbation theory to model chemical processes. For instance, research on similar molecules has explored conformational analysis, the energetics of rotation around the C-N bond, and the mechanisms of various reactions including oxidation and electrophilic substitution.

Although direct computational data for this compound is not available, a kinetic-mechanistic study on the periodate (B1199274) oxidation of 2,3-dimethylaniline (B142581)—a core structural component of the target molecule—has been reported. This experimental work identified the formation of an intermediate complex, a finding that would typically be complemented and further detailed by theoretical modeling to characterize the transition states involved.

The principles of Transition State Theory (TST) form the foundation for understanding the rates of chemical reactions. TST posits a quasi-equilibrium between reactants and a high-energy activated complex, known as the transition state. Computational studies on other substituted anilines have successfully applied TST to calculate reaction rate constants and thermodynamic parameters of activation, such as enthalpy (ΔH‡), entropy (ΔS‡), and Gibbs free energy (ΔG‡) of activation. These parameters are crucial for predicting reaction feasibility and understanding the factors that control reaction rates.

Future computational studies on this compound would be invaluable for several reasons. They could:

Elucidate the influence of the N-ethyl and the ortho- and meta-methyl groups on the electron density distribution and reactivity of the aromatic ring and the amino group.

Model the transition states for key reactions, such as oxidation, electrophilic aromatic substitution, and N-dealkylation, providing detailed geometric and energetic information.

Generate theoretical data that could be correlated with experimental kinetic results, offering a deeper, molecular-level understanding of its chemical behavior.

Given the industrial relevance of substituted anilines, it is anticipated that future research will address this gap in the literature, providing detailed computational insights into the reaction mechanisms and transition states of this compound.

Applications in Organic Synthesis and Materials Science

Building Block for Complex Organic Molecules

The chemical reactivity of N-Ethyl-2,3-dimethylaniline makes it a valuable starting material for the synthesis of more complex molecular architectures, particularly heterocyclic compounds. The parent compound, 2,3-dimethylaniline (B142581), is widely utilized as an organic building block for creating dyes and polymers. rsc.orgnih.gov Its amine group readily participates in polymerization reactions, such as condensation and addition polymerization, to form polymer chains that are foundational to the production of various plastics and resins. rsc.org

A notable application involves its use in building fused heterocyclic systems, which are prevalent in pharmacologically active compounds. For instance, the parent 2,3-dimethylaniline is a key reactant in the synthesis of acridone (B373769) derivatives. In a multi-step synthesis, 2,3-dimethylaniline is first reacted with anthranilic acid in methanol (B129727) to form N-(2,3-dimethylphenyl) anthranilic acid. dovepress.com This intermediate is subsequently acetylated using acetic anhydride (B1165640) and then cyclized with sulfuric acid at elevated temperatures to yield N10-acetyl-3,4-dimethylacridone, a bioactive acridone derivative. dovepress.com Acridones are a class of heterocyclic alkaloids known for their planar structure, which allows them to intercalate with DNA and exhibit antimicrobial properties. dovepress.com

Table 1: Synthesis of an Acridone Derivative from 2,3-Dimethylaniline

| Step | Reactants | Reagents/Conditions | Product |

|---|---|---|---|

| 1 | 2,3-Dimethylaniline, Anthranilic acid | Methanol, Reflux (6 hours) | N-(2,3-dimethylphenyl) anthranilic acid |

| 2 | N-(2,3-dimethylphenyl) anthranilic acid | Acetic anhydride, Reflux (2 hours) | N-Acetyl N-(2,3-dimethylphenyl) anthranilic acid |

| 3 | N-Acetyl N-(2,3-dimethylphenyl) anthranilic acid | Sulfuric acid, 120°C (1 hour) | N10-acetyl-3,4-dimethylacridone |

Furthermore, this compound and its parent compound can undergo condensation reactions to form Schiff bases. For example, 2,3-dimethylaniline reacts with formylthiophene-based azo dyes in a Schiff-base condensation to produce azo-azomethine compounds, which are complex conjugated systems. nih.gov Such reactions highlight its role in constructing molecules with extended π-systems for various applications. nih.gov

Precursor in Dye Chemistry (Chemical Aspects)

Aromatic amines are foundational to the dye industry, primarily serving as coupling components in the synthesis of azo dyes. wikipedia.org Azo dyes, characterized by the presence of a nitrogen-nitrogen double bond (–N=N–), constitute the largest class of synthetic colorants. ontosight.ai The synthesis is classically achieved through a diazotization reaction, where a primary aromatic amine is converted into a diazonium salt, which then reacts with an electron-rich coupling component, such as an aniline (B41778) or a phenol (B47542) derivative. wikipedia.orgresearchgate.net

This compound, being a tertiary aniline derivative, functions as an effective coupling component. The electron-donating nature of the ethylamino and dimethyl groups enhances the electron density of the aromatic ring, facilitating electrophilic substitution by the diazonium cation, typically at the para position to the activating amino group.

A specific example involves the synthesis of heterocyclic azo dyes where the aniline derivative is modified to create more complex structures. In one synthetic pathway, an azo-azomethine compound is prepared through a Schiff-base condensation between 2,3-dimethylaniline and a formylthiophene unit of a pre-existing azo dye. nih.gov This modification extends the π-conjugated system, which can shift the color of the dye, often towards blue, and enhance its electronic properties. nih.gov The general properties of azo dyes, such as their color and stability, are dictated by the specific chemical structures of the diazo and coupling components. ontosight.ai

Table 2: Spectroscopic Data for Representative Azo Dyes Derived from Aniline Analogs

| Diazo Component | Coupling Component | Solvent | Absorption Max (λmax) | Reference |

|---|---|---|---|---|

| Sulfamethazine | 3-Diethylaminophenol | Various | 462–479 nm | researchgate.net |

| Substituted Benzothiazole | N-ethyl-3-cyano-4-methyl-6-hydroxy-2-pyridone | N/A | N/A | nih.gov |

| 2-Amino-5-methyl-thiazole | Various | N/A | N/A | researchgate.net |

Ligand in Coordination Chemistry: Synthesis and Characterization of Metal Complexes

In coordination chemistry, ligands are molecules or ions that donate a pair of electrons to a central metal atom or ion to form a coordination complex. libretexts.org While simple anilines are not typically strong ligands themselves, they are excellent precursors for synthesizing more complex molecules that can act as potent chelating agents. The lone pair of electrons on the nitrogen atom of this compound can, in principle, coordinate to a metal center, but its synthetic value lies in its derivatization into multidentate ligands. youtube.com

A common strategy is to convert the aniline into a Schiff base. Schiff bases are formed by the condensation of a primary or secondary amine with an aldehyde or ketone. These resulting imine-containing compounds are highly versatile ligands because the imine nitrogen (C=N) is an excellent electron-pair donor. wmich.edu For example, a Schiff base can be prepared from 2,3-dimethylaniline and an aldehyde like salicylaldehyde. wmich.edu The resulting ligand would possess at least two coordination sites: the imine nitrogen and the phenolic oxygen, making it a bidentate ligand capable of forming a stable chelate ring with a metal ion. wmich.edunih.gov

Furthermore, the azo dyes synthesized from this compound are themselves effective ligands. The azo group (–N=N–) contains nitrogen atoms with lone pairs that can coordinate to metal ions. researchgate.netkashanu.ac.ir When an azo dye also contains other donor groups (such as a hydroxyl or a heterocyclic nitrogen), it can act as a multidentate ligand, forming highly stable and often colorful metal complexes. kashanu.ac.ir The synthesis of these complexes typically involves reacting the ligand with a metal salt (e.g., acetates or chlorides of transition metals like Cu(II), Ni(II), or Co(III)) in a suitable solvent. nih.govkashanu.ac.ir The resulting metal complexes are characterized using various spectroscopic and analytical techniques, including FT-IR, UV-Vis, NMR spectroscopy, and mass spectrometry, to confirm the coordination of the ligand to the metal center. wmich.edukashanu.ac.ir

Development of Optoelectronic Materials (e.g., Fluorescent Probes, Solid-State Emitters)

This compound serves as a valuable building block for organic materials with tailored optoelectronic properties. Its derivatives are investigated for applications such as fluorescent probes and components in optical switching devices due to their potential for extended π-conjugation and tunable electronic characteristics. nih.govresearchgate.net

One promising area of application is in the design of fluorescent probes for detecting reactive chemical species. A strategy involves creating molecules that undergo a chemical reaction with an analyte to produce a new, highly fluorescent compound. For example, fluorescent probes based on a 2-amino-3′-dialkylaminobiphenyl core, which is structurally related to derivatives of this compound, have been developed. rsc.org These probes react with dinitrogen trioxide (an oxidized form of nitric oxide) to form highly fluorescent benzo[c]cinnoline (B3424390) structures, allowing for sensitive detection of the analyte with minimal background signal. rsc.org

The optical properties of materials derived from aniline-based structures can be finely tuned through chemical modification. The introduction of different functional groups or the extension of the conjugated system can alter the absorption and emission wavelengths, as well as nonlinear optical properties. nih.govresearchgate.net For instance, converting an aldehyde group on an azo dye to an imine through condensation with an aniline derivative can enhance the electronic spectrum properties of the material. nih.gov The characterization of these materials involves measuring key optoelectronic parameters such as the energy band gap, refractive index, and nonlinear optical susceptibility, which determine their suitability for applications in optical switching and other optoelectronic devices. researchgate.net

Environmental Chemical Fate and Abiotic Degradation Mechanisms

Photochemical Degradation Pathways

The photochemical degradation of aromatic amines like N-Ethyl-2,3-dimethylaniline in the environment is a significant transformation pathway. nih.gov In sunlit natural waters, these compounds can react with photochemically produced reactive species such as hydroxyl radicals (•OH) and peroxy radicals (ROO•). nih.gov

For xylidine (B576407), a related group of dimethylaniline isomers, the vapor-phase reaction with photochemically-produced hydroxyl radicals is a key degradation route in the atmosphere. nih.gov The estimated atmospheric half-life for xylidine isomers is approximately 2.0 hours, based on a reaction rate constant of 2.0 x 10⁻¹⁰ cm³/molecule-sec at 25°C. nih.gov This suggests that this compound is also likely to be rapidly degraded in the atmosphere via this mechanism.

In aqueous environments, the photoionization of aromatic amines can occur. For instance, studies on aniline (B41778) in water have shown that excitation with UV light can lead to the formation of a hydrated electron and an anilino radical through a one-photon absorption process. researchgate.netrsc.org This process is influenced by the interaction of the amino group with surrounding water molecules. researchgate.net It is plausible that this compound undergoes similar photoionization processes in water, contributing to its degradation.

Oxidative Degradation Processes

Oxidative degradation is a crucial fate process for aromatic amines in various environmental compartments. While abiotic oxidation by dissolved oxygen may be a less significant pathway compared to biodegradation, reactions with strong environmental oxidants play a vital role. nih.gov

Manganese dioxide (MnO₂), a common mineral in soils and sediments, is a potent oxidant for aromatic amines. acs.org The oxidation process is believed to involve an initial electron transfer from the amine to MnO₂, forming an aryl amino radical intermediate. acs.org This radical can then undergo further reactions, including polymerization and oxidative coupling to soil and sediment organic matter. acs.org The rate of this oxidation is influenced by the specific structure of the amine. acs.org

The transformation of certain aromatic amines, such as 6PPD to the more toxic 6PPD-quinone, highlights the importance of abiotic oxidative conditions in the environment. nih.gov While specific studies on this compound are limited, the general principles of aromatic amine oxidation suggest it would be susceptible to degradation by naturally occurring oxidants like MnO₂.

Hydrolytic Stability Considerations

Based on its chemical structure, this compound is not expected to undergo significant hydrolysis in the environment. nih.gov Hydrolysis is a reaction with water that typically requires the presence of a functional group that can be cleaved, such as an ester, amide, or certain halogenated carbons. Aromatic amines, including N-alkylanilines, generally lack such functional groups and are considered resistant to hydrolysis in aqueous solutions. nih.govnih.gov

Mechanisms of Dealkylation in Abiotic Environmental Contexts

N-dealkylation, the removal of an alkyl group from the nitrogen atom, is a recognized transformation pathway for N-alkylanilines. While often studied in the context of biological metabolism, abiotic processes can also contribute to dealkylation. nih.govmdpi.com

Oxidative N-dealkylation can be catalyzed by various environmental agents. For example, non-heme manganese complexes have been shown to catalyze the oxidative demethylation of N,N-dimethylanilines. mdpi.com The proposed mechanism involves an initial single-electron transfer (SET) from the amine to a high-valent oxometal species, forming a radical cation intermediate. mdpi.comnih.gov This is followed by steps that lead to the cleavage of the N-alkyl bond.

The reaction can proceed via different mechanistic pathways, including hydrogen atom transfer (HAT) or a process involving a carbinolamine intermediate which then decomposes to the dealkylated amine and a carbonyl compound. mdpi.comnih.gov The specific pathway and its efficiency can be influenced by the electronic properties of substituents on the aromatic ring. mdpi.com In abiotic environmental settings, similar oxidative processes mediated by metal oxides or other reactive species could lead to the dealkylation of this compound.

Data Tables

Table 1: Estimated Atmospheric Degradation of Xylidine Isomers

| Parameter | Value | Reference |

| Reaction | Vapor-phase reaction with hydroxyl radicals | nih.gov |

| Estimated Rate Constant | 2.0 x 10⁻¹⁰ cm³/molecule-sec at 25°C | nih.gov |

| Estimated Atmospheric Half-life | ~2.0 hours | nih.gov |

Table 2: Photolysis of Aniline in Aqueous Solution

| Parameter | Quantum Yield (Φ) | Reference |

| Hydrated Electron Formation | 0.18 | rsc.org |

| Intersystem Crossing | 0.24 | rsc.org |

| Fluorescence | 0.03 | rsc.org |

| Internal Conversion | 0.54 | rsc.org |

常见问题

What are the common synthetic routes for N-Ethyl-2,3-dimethylaniline, and how can reaction conditions be optimized?

Basic Research Focus

this compound is synthesized via reductive alkylation or coupling reactions. A validated method involves reacting nitroso precursors (e.g., 1,2-dimethyl-3-nitrosobenzene) with alkylboronic acids (e.g., cyclohexylboronic acid) in the presence of a catalyst like P(OEt)₃, yielding 72% under optimized conditions . Key parameters include:

- Catalyst loading : Adjust to balance reaction rate and side-product formation.

- Solvent polarity : Polar aprotic solvents enhance nucleophilic attack efficiency.

- Temperature : Mild heating (60–80°C) minimizes decomposition.

How can contradictions in spectroscopic data for this compound derivatives be resolved?

Advanced Research Focus

Contradictions in NMR or MS data often arise from conformational flexibility or impurities. Methodological approaches include:

- Cross-validation : Compare experimental NMR (e.g., δ 136.10 [M+H]+ for N-ethyl derivatives ) with computational predictions (DFT calculations).

- Crystallographic analysis : Resolve ambiguities using X-ray diffraction to confirm bond angles (e.g., N1—C1—C6—C5 dihedral angle: 174.4° ).

- Iterative purification : Employ column chromatography or recrystallization to isolate pure isomers.

What safety protocols are recommended for handling this compound?

Basic Research Focus

Safety measures prioritize containment and personal protection:

- Ventilation : Use fume hoods to avoid inhalation .

- PPE : Wear nitrile gloves, safety goggles, and lab coats .

- Spill management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .

Which analytical techniques are most effective for structural confirmation?

Basic Research Focus

Combined spectroscopic and computational methods ensure accuracy:

- ¹H/¹³C NMR : Assign signals using coupling constants (e.g., aromatic protons in 2,3-dimethyl substitution ).

- Mass spectrometry : Confirm molecular weight via ESI-MS (e.g., m/z 136.10 [M+H]+ ).

- X-ray crystallography : Validate spatial arrangement using ORTEP-3 software for 3D visualization .

How do molecular conformation studies inform reactivity predictions?

Advanced Research Focus

Dihedral angles and steric effects dictate reactivity:

- Steric hindrance : The N1—C1—C2—C7 angle (3.5° ) suggests restricted rotation, influencing nucleophilic substitution pathways.

- Electronic effects : Planar aromatic systems (C1–C6) enhance resonance stabilization, affecting electrophilic attack sites.

- Computational modeling : Use software like Gaussian to simulate transition states and predict regioselectivity.

Methodological Recommendations

- Synthetic optimization : Use design-of-experiments (DoE) to explore parameter interactions.

- Data validation : Cross-reference crystallographic (e.g., CCDC entries ) and spectroscopic data.

- Safety compliance : Follow TCI America guidelines for closed-system handling .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。